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molecular formula C18H20N2O2 B1589397 Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate CAS No. 171722-92-2

Piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Cat. No. B1589397
M. Wt: 296.4 g/mol
InChI Key: AGZCCVMWUZINGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754223B2

Procedure details

Biphenyl-2-isocyanate (97.5 g, 521 mmol) and 4-hydroxy-1-benzylpiperidine (105 g, 549 mmol), both commercially-available from Aldrich, Milwaukee, Wis., were heated together at 70° C. for 12 h, during which time the formation of biphenyl-2-ylcarbamic acid 1-benzylpiperidin-4-yl ester was monitored by LCMS. The reaction mixture was then cooled to 50° C. and ethanol (1 L) was added, and then 6M hydrochloric acid (191 mL) was added slowly. The reaction mixture was then cooled to ambient temperature and ammonium formate (98.5 g, 1.56 mol) was added and nitrogen gas was bubbled through the solution vigorously for 20 min. Palladium (10 wt. % (dry basis) on activated carbon) (20 g) was then added. The reaction mixture was heated at 40° C. for 12 h and then filtered through a pad of Celite. The solvent was then removed under reduced pressure and 1M hydrochloric acid (40 mL) was added to the crude residue. Sodium hydroxide (10N) was then added to adjust the pH to 12. The aqueous layer was extracted with ethyl acetate (2×150 mL) and dried (magnesium sulfate), and then the solvent was removed under reduced pressure to give the title compound (155 g, 100%). HPLC (10-70) Rf=2.52; MS m/z: [M+H+] calc'd for C18H20N2O2 297.15. found 297.3.
[Compound]
Name
Biphenyl-2-isocyanate
Quantity
97.5 g
Type
reactant
Reaction Step One
Quantity
105 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
191 mL
Type
reactant
Reaction Step Four
Quantity
98.5 g
Type
reactant
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Six
Yield
100%

Identifiers

REACTION_CXSMILES
OC1CCN(CC2C=CC=CC=2)CC1.C([N:22]1[CH2:27][CH2:26][CH:25]([O:28][C:29](=[O:43])[NH:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=2[C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[CH2:24][CH2:23]1)C1C=CC=CC=1.Cl.C([O-])=O.[NH4+]>C(O)C>[NH:22]1[CH2:23][CH2:24][CH:25]([O:28][C:29](=[O:43])[NH:30][C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][C:32]=2[C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[CH2:26][CH2:27]1 |f:3.4|

Inputs

Step One
Name
Biphenyl-2-isocyanate
Quantity
97.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
105 g
Type
reactant
Smiles
OC1CCN(CC1)CC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)OC(NC1=C(C=CC=C1)C1=CC=CC=C1)=O
Step Four
Name
Quantity
191 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
98.5 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
nitrogen gas was bubbled through the solution vigorously for 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
Palladium (10 wt. % (dry basis) on activated carbon) (20 g) was then added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 40° C. for 12 h
Duration
12 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure and 1M hydrochloric acid (40 mL)
ADDITION
Type
ADDITION
Details
was added to the crude residue
ADDITION
Type
ADDITION
Details
Sodium hydroxide (10N) was then added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)OC(NC1=C(C=CC=C1)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 155 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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